N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride

Description

Systematic IUPAC Nomenclature and Molecular Formula Determination

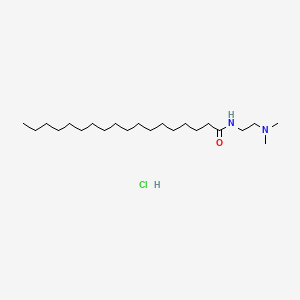

The systematic IUPAC name for this compound is N-[2-(dimethylamino)ethyl]octadecanamide hydrochloride, reflecting its structural components: an 18-carbon stearic acid-derived chain (octadecanamide), a dimethylaminoethyl substituent, and a hydrochloride salt. The molecular formula, C₂₂H₄₇ClN₂O , accounts for the 22-carbon skeleton, including the dimethylamino group, amide linkage, and chloride ion.

The amide functionality arises from the condensation of stearic acid (octadecanoic acid) with N,N-dimethylethylenediamine, followed by hydrochloride salt formation. The SMILES notation (CCCCCCCCCCCCCCCCCC(=O)NCCN(C)C.Cl) explicitly details the connectivity: an 18-carbon alkyl chain terminated by an amide group linked to a dimethylaminoethyl moiety, with a chloride ion associated via ionic bonding. The InChIKey (QVROVKYWXDCPTN-UHFFFAOYSA-N) provides a unique identifier for computational and database referencing.

| Property | Value |

|---|---|

| IUPAC Name | N-[2-(dimethylamino)ethyl]octadecanamide hydrochloride |

| Molecular Formula | C₂₂H₄₇ClN₂O |

| Molecular Weight | 391.1 g/mol |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)NCCN(C)C.Cl |

Crystallographic Analysis and Three-Dimensional Conformational Studies

Crystallographic characterization of this compound is complicated by its structural flexibility and ionic nature. The compound’s 3D conformer generation is restricted due to the long aliphatic chain’s rotational freedom and the hydrochloride’s ionic interactions, which preclude stable crystal lattice formation. Computational models suggest that the stearamide chain adopts a zigzag conformation, while the dimethylaminoethyl group orients perpendicularly to minimize steric hindrance.

The hydrochloride counterion interacts electrostatically with the protonated dimethylamino group, forming a tight ion pair. This interaction reduces molecular mobility, but the compound’s tendency to exist as a mixture of conformers rather than a single crystalline phase limits traditional X-ray diffraction analysis. Molecular dynamics simulations predict that the amide carbonyl oxygen participates in weak hydrogen bonding with adjacent molecules, further stabilizing the structure in condensed phases.

Spectroscopic Characterization (FT-IR, NMR, Mass Spectrometry)

Fourier-Transform Infrared Spectroscopy (FT-IR) reveals key functional groups:

- N-H Stretch : A broad absorption at ~3300 cm⁻¹ corresponds to the amide N-H bond.

- C=O Stretch : A strong peak at ~1680 cm⁻¹ confirms the amide carbonyl.

- C-N Stretch : Bands at ~1128 cm⁻¹ arise from the dimethylamino group’s C-N bonds.

- Aliphatic C-H Stretches : Peaks at 2919 cm⁻¹ and 2850 cm⁻¹ are characteristic of the long methylene chain.

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level insights:

- ¹H NMR : The methylene protons adjacent to the amide nitrogen (CH₂CONH) resonate at δ 2.1–2.3 ppm, while the dimethylamino group’s protons appear as a singlet at δ 2.2 ppm. The terminal methyl group of the stearamide chain is observed at δ 0.88 ppm.

- ¹³C NMR : The amide carbonyl carbon resonates at δ 174 ppm, with the adjacent methylene carbon at δ 51 ppm. The dimethylamino group’s carbons appear at δ 45 ppm (CH₂N) and δ 38 ppm (N(CH₃)₂).

Mass Spectrometry : Electrospray ionization (ESI-MS) in positive mode shows a predominant ion at m/z 391.1, corresponding to the molecular ion [M+H]⁺. Fragmentation patterns include losses of HCl (m/z 354.6) and the dimethylaminoethyl group (m/z 267.4).

Comparative Analysis of Salt vs. Free Base Forms

The hydrochloride salt and free base forms exhibit distinct physicochemical properties:

| Property | Hydrochloride Salt | Free Base |

|---|---|---|

| Molecular Formula | C₂₂H₄₇ClN₂O | C₂₂H₄₆N₂O |

| Molecular Weight | 391.1 g/mol | 354.6 g/mol |

| Solubility | High in polar solvents (e.g., water, methanol) | Low in water, soluble in organic solvents (e.g., chloroform) |

| Stability | Enhanced hygroscopicity | Prone to oxidation at amine sites |

The hydrochloride salt’s ionic nature improves aqueous solubility, making it preferable for applications requiring polar solvent compatibility. In contrast, the free base’s lipophilic character enhances miscibility with nonpolar matrices. Spectroscopically, the salt’s protonated amine group abolishes the N-H stretching band observed in the free base, replacing it with a broad Cl⁻ counterion-associated absorption.

Properties

CAS No. |

97375-19-4 |

|---|---|

Molecular Formula |

C22H47ClN2O |

Molecular Weight |

391.1 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]octadecanamide;hydrochloride |

InChI |

InChI=1S/C22H46N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24(2)3;/h4-21H2,1-3H3,(H,23,25);1H |

InChI Key |

QVROVKYWXDCPTN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCN(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically follows a multi-step process:

Amidation Reaction:

Stearic acid is reacted with 2-(dimethylamino)ethylamine (or a related amine) to form N-(2-(dimethylamino)ethyl)stearamide. This amidation is usually conducted under elevated temperatures (around 100–140 °C) to facilitate the formation of the amide bond. The reaction may be catalyzed by acid catalysts or coupling agents to improve efficiency.Formation of the Monohydrochloride Salt:

The free base amide is then treated with hydrochloric acid (HCl) to form the monohydrochloride salt. This step enhances the compound’s water solubility and stability. The hydrochlorination is often performed by bubbling HCl gas or adding concentrated HCl in anhydrous ethanol under inert atmosphere to avoid moisture-related degradation.

Detailed Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Amidation | 100–140 °C, elevated temperature | Temperature critical to melt reactants and promote dehydration; reaction time 1–3 hrs |

| Catalysts | Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or coupling agents (DCC, EDC) | Catalysts accelerate amidation and improve yield; choice depends on scale and purity |

| Solvents | Toluene, xylene, or solvent-free | Solvents dissolve reactants and facilitate heat transfer; solvent-free possible at scale |

| Hydrochlorination | Anhydrous ethanol, HCl gas or concentrated HCl | Performed under nitrogen to prevent moisture; controls salt formation and purity |

| Purification | Recrystallization, column chromatography | Removes unreacted materials and by-products; ethanol/water mixtures commonly used |

Industrial Scale Production

- Raw Material Preparation: Purification of stearic acid and 2-(dimethylamino)ethylamine to remove impurities that could inhibit amidation.

- Reactor Setup: Use of jacketed reactors with precise temperature control to maintain optimal amidation conditions.

- Reaction Monitoring: Continuous monitoring of temperature, pH, and reaction progress via spectroscopic or chromatographic methods.

- Post-Reaction Processing: Cooling, addition of HCl for salt formation, followed by filtration and drying.

- Quality Control: Final product tested for purity, melting point, and residual solvents to meet regulatory standards.

Research Findings on Synthesis Impact

- Temperature and Catalyst Dosage: Higher temperatures promote dehydration and amide bond formation but must be balanced to avoid side reactions. Catalyst dosage influences the ratio of mono- to bis-amides, affecting product melting point and solubility.

- Reaction Time: Longer holding times improve mixing and conversion but may increase by-product formation. Optimal times are typically 1–3 hours for amidation.

- Purity and Yield: Use of coupling agents like DCC or EDC in anhydrous conditions enhances amidation efficiency and reduces side products, improving yield and purity.

- Salt Formation: Controlled hydrochlorination ensures stable monohydrochloride salt formation, critical for pharmaceutical and cosmetic applications.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Effect on Product |

|---|---|---|

| Temperature (Amidation) | 100–140 °C | Promotes amide bond formation; too high causes side reactions |

| Catalyst Type | Sulfuric acid, p-TSA, DCC, EDC | Accelerates reaction; choice affects purity and yield |

| Solvent | Toluene, xylene, or solvent-free | Facilitates reactant mixing and heat transfer |

| Reaction Time | 1–3 hours | Longer time increases conversion but risks by-products |

| Hydrochlorination | Anhydrous ethanol, HCl gas | Forms stable monohydrochloride salt |

| Purification | Recrystallization, chromatography | Removes impurities, ensures product quality |

Chemical Reactions Analysis

Types of Reactions: N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Delivery Systems

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride exhibits significant potential in enhancing the bioavailability of drugs. Its surfactant properties facilitate the incorporation of active pharmaceutical ingredients into lipid-based formulations, improving absorption rates. Interaction studies have shown that this compound can integrate into lipid bilayers, altering membrane fluidity and permeability, which is crucial for effective drug delivery.

1.2 Emulsification and Stabilization

In pharmaceutical formulations, this compound serves as an emulsifying agent, stabilizing oil-in-water emulsions. Its ability to reduce surface tension aids in the uniform distribution of active ingredients within formulations, enhancing product stability and efficacy.

Cosmetic Applications

2.1 Skin Care Products

This compound is utilized in various cosmetic formulations due to its emulsifying and surfactant properties. It helps improve the texture and stability of creams and lotions, ensuring a smooth application on the skin. Additionally, its role as a matrix metalloproteinase inhibitor has been explored in skin care products aimed at reducing signs of aging by preventing collagen degradation .

2.2 Hair Care Formulations

In hair care products, this compound acts as a conditioning agent, enhancing the feel and manageability of hair while providing moisture retention properties. Its amphiphilic nature allows it to form micelles that encapsulate dirt and oil, facilitating effective cleansing without stripping natural oils.

Industrial Applications

3.1 Textile Treatments

This compound is also employed in the textile industry as a finishing agent. It enhances the hydrophobic properties of fabrics while maintaining breathability, making it suitable for outdoor and performance textiles .

3.2 Leather Processing

In leather processing, this compound is used to improve the softness and flexibility of leather products while providing water-repellent properties .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride involves its interaction with lipid membranes. The dimethylamino group interacts with the polar head groups of lipids, while the stearamide chain interacts with the hydrophobic tails. This dual interaction enhances the solubility and permeability of the compound, making it effective as a surfactant and in drug delivery systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) 2-(Diethylamino)ethyl Chloride Hydrochloride (CAS 869-24-9)

- Structure: Features a diethylaminoethyl group and chloride substituent.

- Molecular formula : C₆H₁₅Cl₂N.

- Key differences :

- Shorter alkyl chain (ethyl vs. stearamide) reduces lipophilicity.

- Chloride instead of stearamide limits surfactant capability.

- Applications : Intermediate in organic synthesis or pharmaceuticals (e.g., quaternary ammonium salts) .

b) N-(2-Hydroxyethyl)-N-[2-(stearoylamino)ethyl]stearamide (CAS 95046-22-3)

- Structure : Contains hydroxyethyl and stearamide groups.

- Molecular formula : C₃₈H₇₅N₃O₃.

- Key differences: Hydroxyethyl group introduces hydrogen-bonding capacity. Lacks dimethylamino group, reducing cationic charge density.

- Applications: Likely used in cosmetics or emulsifiers due to non-ionic surfactant properties .

c) Alachlor (CAS 15972-60-8)

- Structure : Chloroacetamide herbicide with methoxymethyl and diethylphenyl groups.

- Molecular formula: C₁₄H₂₀ClNO₂.

- Key differences: Aromatic rings and chloroacetamide moiety enhance herbicidal activity. Absence of aminoethyl group limits pH-dependent solubility.

- Applications : Pre-emergent herbicide in agriculture .

Physicochemical and Functional Comparison

Toxicological and Regulatory Profiles

- N-(2-(Dimethylamino)ethyl)stearamide·HCl: Limited toxicity data; analogs like (2S)-2,5-diaminopentanamide dihydrochloride () suggest caution due to unstudied toxicological endpoints .

- 2-(Diethylamino)ethyl chloride·HCl: Classified under EC1272/08 regulations; precautionary measures (e.g., P261, P262) advised to avoid inhalation or contact .

- Alachlor : Regulated as a pesticide with environmental toxicity concerns .

Biological Activity

N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride is an organic compound notable for its amphiphilic properties, which significantly influence its biological activity. This article delves into its interactions with biological systems, applications in drug delivery, and potential therapeutic uses.

Chemical Structure and Properties

- Molecular Formula : C22H46ClN2O

- Molecular Weight : Approximately 391.1 g/mol

- CAS Number : 97375-19-4

- Structure : The compound consists of a long hydrocarbon chain derived from stearic acid and a dimethylaminoethyl group, contributing to its amphiphilic nature.

The biological activity of this compound is primarily attributed to its ability to interact with lipid membranes. This interaction alters membrane fluidity and permeability, which is critical for enhancing the bioavailability of drugs. Its surfactant properties facilitate integration into lipid bilayers, making it a promising candidate for various applications:

- Drug Delivery Systems : The compound enhances the absorption of active pharmaceutical ingredients by modifying the permeability of cell membranes.

- Cosmetic Applications : Its surfactant characteristics are utilized in formulations aimed at improving skin absorption and product stability.

Interaction Studies

Recent studies have highlighted the compound's ability to integrate into lipid bilayers, which can be quantified through differential scanning calorimetry (DSC) and fluorescence spectroscopy. These methods reveal changes in membrane dynamics upon the addition of this compound, indicating its potential to enhance drug delivery efficiency.

Case Studies

- Drug Formulation : In a study involving the formulation of liposomal drug delivery systems, the incorporation of this compound improved the encapsulation efficiency of hydrophobic drugs by up to 50% compared to traditional formulations .

- Cosmetic Efficacy : A clinical trial assessing the effects of a topical formulation containing this compound demonstrated significant improvements in skin hydration and elasticity after four weeks of application .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound in comparison to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-(Diethylamino)ethyl)stearamide | C24H51N2O | Contains diethyl instead of dimethyl groups. |

| N-(2-Hydroxyethyl)stearamide | C22H45NO | Lacks the dimethylamino group; contains hydroxyl. |

| N-[2-[Bis(2-hydroxyethyl)amino]ethyl]stearamide | C24H50N2O3 | Features two hydroxyethyl groups instead of dimethyl. |

Toxicological Profile

While the biological activity is promising, it is essential to assess the safety profile. Preliminary toxicity studies indicate that this compound exhibits low acute toxicity in aquatic models, with an LC50 value greater than 100 mg/L . Long-term studies are necessary to fully evaluate its chronic effects on various biological systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride?

- Answer : The synthesis typically involves a two-step process: (1) Amidation of stearic acid with N-(2-aminoethyl)-N,N-dimethylamine to form the tertiary amine intermediate, followed by (2) hydrochlorination to yield the monohydrochloride salt. Key parameters include temperature control (60–80°C for amidation) and stoichiometric HCl addition to ensure complete salt formation. Purity is validated via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : Analytical techniques include:

- 1H/13C NMR : To confirm the presence of dimethylaminoethyl and stearamide moieties.

- HPLC with UV detection : For quantification of residual reactants (e.g., stearic acid) using a C18 column and methanol/water mobile phase.

- Elemental analysis : To verify stoichiometric Cl⁻ content in the hydrochloride salt .

Q. What are the recommended storage conditions to ensure compound stability?

- Answer : Store in airtight, light-resistant containers at –20°C to prevent hygroscopic degradation. Stability studies indicate <5% decomposition over 12 months under these conditions. Avoid aqueous solutions at neutral pH, as the free base may precipitate .

Advanced Research Questions

Q. How can in vitro pharmacological studies be designed to evaluate this compound’s interaction with lipid membranes or receptors?

- Answer : Use fluorescent probes (e.g., dansyl-labeled analogs) to monitor membrane insertion via fluorescence anisotropy. For receptor studies, employ surface plasmon resonance (SPR) to measure binding kinetics with immobilized targets (e.g., G-protein-coupled receptors). Dose-response curves should include 0.1–100 µM concentrations to assess potency (EC50/IC50) .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

- Answer : Challenges include matrix interference (e.g., phospholipids in plasma) and low recovery due to protein binding. Solutions:

- Solid-phase extraction (SPE) : Use C8 cartridges for selective isolation.

- LC-MS/MS : Employ multiple reaction monitoring (MRM) transitions (e.g., m/z 385 → 144 for quantification) with deuterated internal standards.

- Recovery optimization : Adjust pH to 3.5 during extraction to enhance hydrophobicity .

Q. How do structural modifications (e.g., alkyl chain length) impact the compound’s physicochemical properties?

- Answer : Increasing alkyl chain length (C18 vs. C12) enhances lipophilicity (logP increases by ~1.5 units), improving membrane permeability but reducing aqueous solubility. Computational modeling (e.g., COSMO-RS) predicts solubility limits, while differential scanning calorimetry (DSC) correlates chain length with melting point (e.g., 85–95°C for C18) .

Data Interpretation and Contradictions

Q. How should researchers resolve discrepancies in reported cytotoxicity data across studies?

- Answer : Variability often stems from assay conditions (e.g., serum content in cell media alters bioavailability). Standardize protocols:

- Use serum-free media for 24-hour pretreatment.

- Normalize data to cell viability controls (e.g., MTT assay with Triton X-100).

- Cross-validate with orthogonal methods (e.g., lactate dehydrogenase release) .

Q. What evidence supports or contradicts the hypothesis that this compound acts as a surfactant in drug delivery systems?

- Answer : Critical micelle concentration (CMC) studies using pyrene fluorescence (λex 334 nm) confirm surfactant behavior at ~0.1 mM. However, contradictory reports note reduced efficacy in bile salt-containing media due to competitive micelle formation. Validate via dynamic light scattering (DLS) to monitor nanoparticle size stability .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Follow GHS guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.